molecular formula C18H13FN2O3S2 B3006598 (Z)-N-(6-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2-(methylsulfonyl)benzamide CAS No. 896278-53-8

(Z)-N-(6-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2-(methylsulfonyl)benzamide

Cat. No. B3006598
CAS RN: 896278-53-8
M. Wt: 388.43
InChI Key: DJGXBBQWYOZAGZ-ZZEZOPTASA-N
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Description

(Z)-N-(6-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2-(methylsulfonyl)benzamide is a useful research compound. Its molecular formula is C18H13FN2O3S2 and its molecular weight is 388.43. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Benzamide Derivatives : A study by Saeed and Rafique (2013) involved the synthesis of novel N-(3-(2-benzo(d)thiazol-2-yl)-4-methylthiazol-2(3H)-ylidene) substituted benzamides, highlighting the process of heterocyclization of corresponding 1-(benzo(d)thiazol-2-yl)-3-aroylthioureas (Saeed & Rafique, 2013).

Pharmacological and Biological Activities

  • Cardiac Electrophysiological Activity : Morgan et al. (1990) discussed the synthesis and cardiac electrophysiological activity of N-substituted imidazolylbenzamides, which showed potency in in vitro Purkinje fiber assays comparable to other selective class III agents (Morgan et al., 1990).

  • Antimicrobial Applications : Desai, Rajpara, and Joshi (2013) synthesized new 5-arylidene derivatives with a fluorine atom, which exhibited significant antimicrobial activity against various bacterial and fungal strains (Desai, Rajpara, & Joshi, 2013).

  • ALK Inhibitors for Cancer Treatment : A study by Teffera et al. (2013) focused on anaplastic lymphoma kinase (ALK) inhibitors, one of which was a compound similar to the one , highlighting its potential application in cancer treatment (Teffera et al., 2013).

  • Antimicrobial Resistance and Docking Properties : Anuse et al. (2019) studied substituted N-(benzo[d]thiazol-2-yl) derivatives for their docking properties and antimicrobial activity, highlighting their potential in addressing antimicrobial resistance (Anuse et al., 2019).

Radiopharmaceutical and Imaging Applications

  • Automated Radiosynthesis : Ohkubo et al. (2021) described the automated radiosynthesis of two radiotracers containing a benzo[d]thiazol-6-yl moiety for clinical imaging applications (Ohkubo et al., 2021).

  • Chemosensors for Cyanide Anions : A study by Wang et al. (2015) synthesized coumarin benzothiazole derivatives, which can be used as chemosensors for cyanide anions, demonstrating their utility in detection and sensing applications (Wang et al., 2015).

Material Science and Engineering

  • Supramolecular Gelators : Yadav and Ballabh (2020) synthesized N-(thiazol-2-yl) benzamide derivatives and investigated their gelation behavior, elucidating the role of methyl functionality and multiple non-covalent interactions (Yadav & Ballabh, 2020).

  • Structure-Activity Relationships in PI3K/mTOR Inhibitors : Stec et al. (2011) explored structure-activity relationships of PI3K/mTOR dual inhibitors, providing insights into metabolic stability improvements through the use of various heterocycles (Stec et al., 2011).

properties

IUPAC Name

N-(6-fluoro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-2-methylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13FN2O3S2/c1-3-10-21-14-9-8-12(19)11-15(14)25-18(21)20-17(22)13-6-4-5-7-16(13)26(2,23)24/h1,4-9,11H,10H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJGXBBQWYOZAGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC=C1C(=O)N=C2N(C3=C(S2)C=C(C=C3)F)CC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13FN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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